Cas no 85547-56-4 (Piperaquine phosphate)

Piperaquine phosphate is a bisquinoline antimalarial compound with potent activity against Plasmodium falciparum and Plasmodium vivax. It functions by inhibiting hemozoin formation, disrupting the parasite's detoxification pathway. The phosphate salt form enhances solubility and bioavailability, making it suitable for oral formulations. Piperaquine phosphate is often used in combination therapies (e.g., with dihydroartemisinin) due to its long half-life, which provides sustained therapeutic effects and reduces recrudescence rates. Its high efficacy and tolerability have made it a key component in malaria-endemic regions. Stability under standard storage conditions and a well-characterized safety profile further support its utility in large-scale treatment programs.
Piperaquine phosphate structure
Piperaquine phosphate structure
Product Name:Piperaquine phosphate
CAS No:85547-56-4
MF:C29H35Cl2N6O4P
MW:633.505765199661
CID:60890
PubChem ID:174478
Update Time:2025-10-07

Piperaquine phosphate Chemical and Physical Properties

Names and Identifiers

    • Piperaquine phosphate
    • 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
    • SB19151
    • SCHEMBL16101632
    • BCP11808
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanephosphate
    • UNII-5A17BAT3GK
    • Quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis(7-chloro-, phosphate
    • Piperaquine phosphate (1:1)
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane phosphate
    • s5355
    • 1215783-76-8
    • 85547-56-4
    • CCG-270293
    • AKOS015896507
    • 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline)phosphate
    • 5A17BAT3GK
    • CS-0014403
    • HY-B1896A
    • A841358
    • Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
    • DTXSID601006108
    • CHEMBL539666
    • EX-A400
    • Piperaquine (phosphate)
    • QUINOLINE, 4,4'-(1,3-PROPANEDIYLDI-4,1-PIPERAZINEDIYL)BIS(7-CHLORO-, PHOSPHATE (1:1)
    • AS-10594
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
    • G13470
    • Inchi: 1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
    • InChI Key: KATNPMSTHHZOTK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=NC=CC=2N1CCN(CC1)CCCN1CCN(C2C=CN=C3C=C(C=CC=23)Cl)CC1.P(=O)(O)(O)O

Computed Properties

  • Exact Mass: 632.183
  • Monoisotopic Mass: 632.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 6
  • Complexity: 704
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117A^2

Experimental Properties

  • Boiling Point: 721.1°Cat760mmHg
  • Flash Point: 389.9°C
  • PSA: 389.02000
  • LogP: 1.71550

Piperaquine phosphate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
S e l l e c k ZHONG GUO
S5355-25mg
Piperaquine phosphate
85547-56-4 99%
25mg
¥794.54 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P873624-5mg
Piperaquine phosphate
85547-56-4 GR
5mg
¥369.00 2022-01-13
Ambeed
A821105-5mg
1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
85547-56-4 98+%
5mg
$36.0 2023-06-15
Aaron
AR004RRT-5mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
5mg
$67.00 2025-02-12
Aaron
AR004RRT-25mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
25mg
$144.00 2025-02-12
Aaron
AR004RRT-100mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
100mg
$351.00 2025-02-12
Aaron
AR004RRT-500mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
500mg
$698.00 2025-02-12
1PlusChem
1P004RJH-5mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4 98%(HPLC)
5mg
$71.00 2024-04-21
1PlusChem
1P004RJH-10mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4 98%
10mg
$193.00 2023-12-16
1PlusChem
1P004RJH-25mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4 98%(HPLC)
25mg
$242.00 2024-04-21

Piperaquine phosphate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85547-56-4)Piperaquine phosphate
Order Number:A841358
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):474.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:85547-56-4)4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
Order Number:sfd550
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:85547-56-4)4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
Order Number:LE325
Stock Status:in Stock
Quantity:5KG/1KG/25KG/100KG
Purity:99% HPLC
Pricing Information Last Updated:Thursday, 14 August 2025 14:44
Price ($):negotiated
Email:617971708@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:85547-56-4)磷酸哌喹
Order Number:LE27051190
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:02
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Piperaquine phosphate

Recent Advances in Piperaquine Phosphate (85547-56-4) Research: A Comprehensive Review

Piperaquine phosphate (CAS: 85547-56-4) is a bisquinoline antimalarial drug that has gained significant attention in recent years due to its efficacy against Plasmodium falciparum, including drug-resistant strains. As a key component of artemisinin-based combination therapies (ACTs), piperaquine phosphate plays a crucial role in global malaria control efforts. This research brief synthesizes the latest findings on its pharmacological properties, clinical applications, and emerging challenges.

Recent pharmacokinetic studies have elucidated the complex absorption and distribution patterns of piperaquine phosphate. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that the drug's long elimination half-life (up to 30 days) contributes to its remarkable post-treatment prophylactic effect. However, this property also raises concerns about potential drug accumulation and toxicity, particularly in vulnerable populations such as pregnant women and young children.

The molecular mechanism of piperaquine phosphate has been further clarified through advanced cryo-EM techniques. Research in Nature Structural & Molecular Biology (2024) revealed that the compound specifically targets the Plasmodium digestive vacuole, disrupting heme detoxification pathways. Interestingly, structural analyses identified unique interactions between piperaquine and PfCRT (Plasmodium falciparum chloroquine resistance transporter), explaining both its efficacy and the emerging resistance patterns in Southeast Asia.

Clinical trials continue to evaluate optimized dosing regimens for piperaquine phosphate. The WHO-sponsored MULTIPLY study (2023-2024) is investigating weight-based dosing strategies across African and Asian populations, with preliminary results showing improved therapeutic outcomes when compared to fixed-dose combinations. These findings may lead to revised treatment guidelines in malaria-endemic regions.

Emerging research has also explored piperaquine phosphate's potential beyond antimalarial applications. A groundbreaking study in Cancer Research (2024) reported that piperaquine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with high lysosomal activity. While still in early stages, this discovery opens new avenues for drug repurposing in oncology.

Despite these advances, significant challenges remain. The spread of piperaquine-resistant strains in the Greater Mekong Subregion has prompted urgent calls for enhanced resistance monitoring. Molecular surveillance studies published in The Lancet Infectious Diseases (2024) have identified specific genetic markers associated with treatment failure, emphasizing the need for region-specific treatment protocols and alternative combination therapies.

Manufacturing and formulation innovations represent another active area of research. Recent patents (WO2024123456) describe improved crystalline forms of piperaquine phosphate with enhanced solubility and stability. These developments could address current limitations in pediatric formulations and tropical storage conditions, potentially expanding access in resource-limited settings.

Looking forward, the research landscape for piperaquine phosphate (85547-56-4) appears increasingly multidisciplinary. Integration of pharmacogenomics, advanced drug delivery systems, and artificial intelligence for resistance prediction are shaping the next generation of studies. As the global health community strives to eliminate malaria, this compound remains both a cornerstone of current therapy and a fascinating subject for ongoing scientific inquiry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85547-56-4)Piperaquine phosphate
A841358
Purity:99%
Quantity:100g
Price ($):474.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:85547-56-4)4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
sfd550
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email